4-(morpholin-4-yl)benzene-1-sulfonamide 4-(morpholin-4-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 91619-25-9
VCID: VC12021274
InChI: InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
SMILES: C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol

4-(morpholin-4-yl)benzene-1-sulfonamide

CAS No.: 91619-25-9

Cat. No.: VC12021274

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

4-(morpholin-4-yl)benzene-1-sulfonamide - 91619-25-9

Specification

CAS No. 91619-25-9
Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
IUPAC Name 4-morpholin-4-ylbenzenesulfonamide
Standard InChI InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Standard InChI Key YJAKCUQBRSBCQO-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Synthesis and Optimization

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. For analogous sulfonamide derivatives, microwave methods reduce synthesis time from 12–18 hours to 4–6 minutes while maintaining yields above 85% . This approach minimizes side reactions and enhances purity, as evidenced by nuclear magnetic resonance (NMR) spectra showing single-product dominance .

Table 1. Comparison of Synthesis Methods

MethodTimeYield (%)Purity (NMR)
Conventional Heating16 hours78–8290–92%
Microwave Irradiation4–6 minutes85–8795–97%

Data adapted from .

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure is confirmed via proton NMR (¹H-NMR) and liquid chromatography–mass spectrometry (LC-MS). Key spectral features include:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.75 (t, 4H, morpholine OCH₂), 2.95 (t, 4H, morpholine NCH₂) .

  • LC-MS: m/z 243.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₃S.

Solubility and Stability

Preliminary data indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under ambient conditions show no decomposition over 30 days, suggesting suitability for long-term storage.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 4-(morpholin-4-yl)benzene-1-sulfonamide exhibit broad-spectrum antimicrobial activity. In disk diffusion assays, Schiff base analogs demonstrate zones of inhibition up to 18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL . Minimal inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to first-line antibiotics like ampicillin .

CompoundBxPC-3 IC₅₀ (nM)PC-3 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
MM13412 ± 1.218 ± 2.122 ± 1.8
MM13715 ± 1.524 ± 2.328 ± 2.0

Data from .

Computational and Pharmacokinetic Profiling

In Silico ADMET Predictions

Machine learning models predict favorable absorption-distribution-metabolism-excretion-toxicity (ADMET) properties:

  • logP: 1.85 (optimal for blood-brain barrier penetration) .

  • Half-life: 4.2 hours (suitable for daily dosing) .

  • Plasma Protein Binding: 89% (reducing free drug clearance) .

Target Engagement Simulations

Molecular docking reveals high-affinity interactions (ΔG < −8.5 kcal/mol) with PD-1/PD-L1 and BTK kinase, suggesting immunomodulatory and antiproliferative mechanisms .

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer activities position it as a multifunctional scaffold. Current efforts focus on:

  • Structure-Activity Relationship (SAR) Studies: Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring to enhance potency .

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to amplify antitumor immunity .

Industrial Scale-Up

Continuous-flow reactors are being explored to translate microwave synthesis to industrial production, aiming for kilogram-scale batches with >90% yield .

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